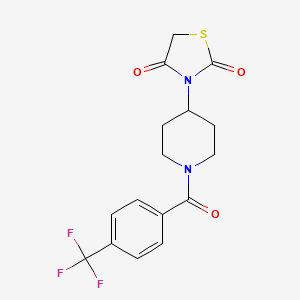

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as TTZ or HM04, is a small molecule organic compound with a thiazolidinedione core structure. It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

Thiazolidine motifs, such as the one in TTZ, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Molecular Structure Analysis

The molecular formula of TTZ is C16H15F3N2O3S, and it has a molecular weight of 372.36. The thiazolidine motif in TTZ is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are developed in multistep synthesis, for example, firstly Meerwein arylation took place in substituted aniline and formed an intermediate, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution furnished the desired compounds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives, including compounds similar to 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against gram-positive bacteria and demonstrated excellent antifungal activity (Prakash et al., 2011).

Anticancer Activity

Another important application of similar thiazolidine-2,4-dione derivatives is in the field of cancer research. Some compounds in this class have shown promising results as antitumor agents, particularly in inducing cytotoxic activity selectively in cancer cells without affecting normal cells (Chagas et al., 2017). Further, certain derivatives have exhibited specific activity against human breast cancer cell lines (Kumar & Sharma, 2022).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives are also being explored as potential antidiabetic agents. The synthesis of novel derivatives has been focused on their potential to lower blood glucose levels, and some of these compounds have shown significant promise in this area (Kadium et al., 2022).

Antifungal and Antibacterial Agents

Research has also been conducted on the synthesis of new thiazolidine-2,4-dione derivatives as antibacterial and antifungal agents. These compounds, including those with pyrazolyl groups, have shown remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are yet to be identified. This compound is a complex molecule with several functional groups, which suggests it may interact with multiple targets within the cell .

Mode of Action

It is known that thiazolidine motifs, a key structural component of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these motifs enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives have been shown to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives, it is likely that this compound may induce a range of cellular responses .

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Eigenschaften

IUPAC Name |

3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-10(2-4-11)14(23)20-7-5-12(6-8-20)21-13(22)9-25-15(21)24/h1-4,12H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQVELZBVLJBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)